molecular formula C13H8N2O3 B6376181 3-Cyano-5-(3-nitrophenyl)phenol CAS No. 1261968-08-4

3-Cyano-5-(3-nitrophenyl)phenol

Cat. No.: B6376181
CAS No.: 1261968-08-4
M. Wt: 240.21 g/mol
InChI Key: AOFOFKZHJFXTTJ-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-nitrophenyl)phenol is an aromatic compound characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3-nitrophenyl)phenol typically involves multi-step organic reactions. One common method is the nitration of 3-cyanophenol followed by a coupling reaction with a nitro-substituted phenyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-5-(3-nitrophenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-nitrophenol
  • 2-Cyano-5-nitrophenol
  • 4-Cyano-3-nitrophenol

Comparison

3-Cyano-5-(3-nitrophenyl)phenol is unique due to the specific positioning of the cyano and nitro groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

3-hydroxy-5-(3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(6-10)15(17)18/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFOFKZHJFXTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684778
Record name 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-08-4
Record name 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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